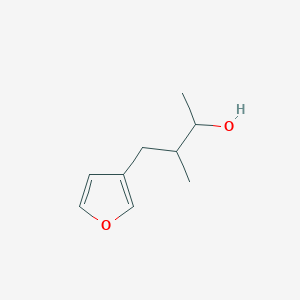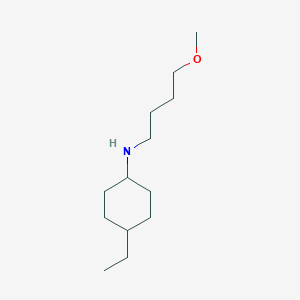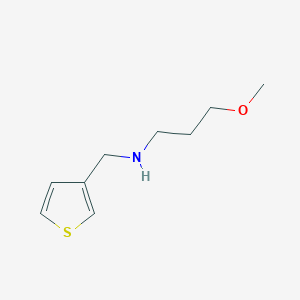
(3-Methoxypropyl)(thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)(thiophen-3-ylmethyl)amine is an organic compound with the molecular formula C9H15NOS It is characterized by the presence of a methoxypropyl group and a thiophen-3-ylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)(thiophen-3-ylmethyl)amine typically involves the reaction of 3-methoxypropylamine with thiophen-3-ylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)(thiophen-3-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted amine derivatives
Scientific Research Applications
(3-Methoxypropyl)(thiophen-3-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)(thiophen-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxypropyl)amine
- Thiophen-3-ylmethylamine
- (3-Methoxypropyl)(phenylmethyl)amine
Uniqueness
(3-Methoxypropyl)(thiophen-3-ylmethyl)amine is unique due to the combination of the methoxypropyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15NOS |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-methoxy-N-(thiophen-3-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C9H15NOS/c1-11-5-2-4-10-7-9-3-6-12-8-9/h3,6,8,10H,2,4-5,7H2,1H3 |
InChI Key |
LMOJAPGIYXWTHO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13273151.png)
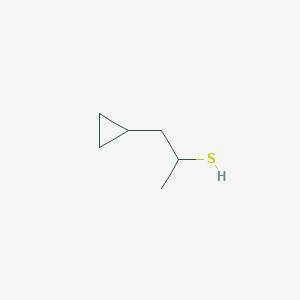
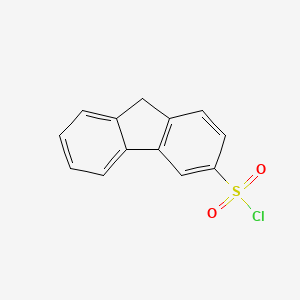

amine](/img/structure/B13273159.png)
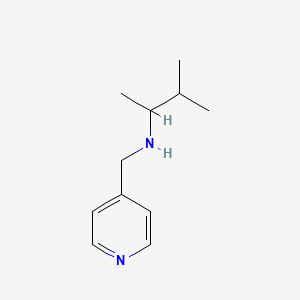
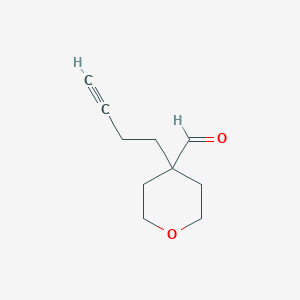
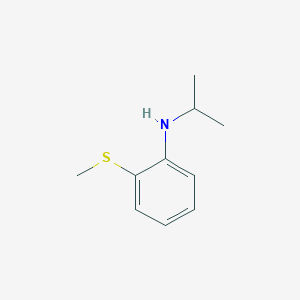
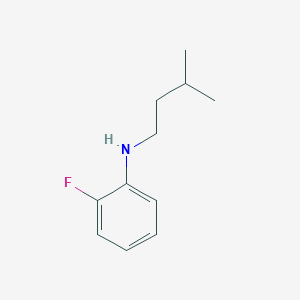
![[2-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13273207.png)
![6-Hydroxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13273221.png)
![2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide](/img/structure/B13273222.png)
